![molecular formula C19H19Cl2N3O3 B4667189 methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4667189.png)
methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate
Overview
Description
Methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate, commonly known as MDL-100,907, is a selective antagonist for the dopamine D4 receptor. It is a potent and highly selective compound that has been widely used in scientific research to study the role of the D4 receptor in various physiological and pathological processes.
Mechanism of Action
MDL-100,907 acts as a selective antagonist for the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system. By blocking the activity of the D4 receptor, MDL-100,907 can modulate the release of dopamine and other neurotransmitters, which can have a significant impact on various physiological and pathological processes.
Biochemical and physiological effects:
MDL-100,907 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and receptor signaling, as well as the regulation of neural activity in the prefrontal cortex and limbic system. These effects can have significant implications for the treatment of various neuropsychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
MDL-100,907 is a potent and highly selective compound that has been widely used in scientific research. Its advantages include its ability to selectively target the dopamine D4 receptor, its high potency, and its well-established safety profile. However, its limitations include its relatively high cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the potential for off-target effects.
Future Directions
There are several future directions for the use of MDL-100,907 in scientific research. These include the development of novel D4 receptor antagonists with improved potency and selectivity, the investigation of the role of the D4 receptor in other physiological and pathological processes, and the exploration of the potential therapeutic benefits of D4 receptor antagonists in a range of neuropsychiatric disorders. Additionally, the use of MDL-100,907 in combination with other compounds may provide new insights into the complex interactions between neurotransmitters and their receptors in the brain.
Scientific Research Applications
MDL-100,907 has been extensively used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes, including schizophrenia, drug addiction, and Parkinson's disease. It has also been used to investigate the potential therapeutic benefits of D4 receptor antagonists in these conditions.
properties
IUPAC Name |
methyl 2-[[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]amino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-27-18(25)14-4-2-3-5-17(14)22-19(26)24-10-8-23(9-11-24)13-6-7-15(20)16(21)12-13/h2-7,12H,8-11H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDKAUZYRSXPBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.